Ethyl 3-Amino-4-ethylfuran-2-carboxylate
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Overview
Description
Ethyl 3-Amino-4-ethylfuran-2-carboxylate is a heterocyclic organic compound that features a furan ring substituted with an amino group, an ethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-4-ethylfuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-4-ethylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 3-amino-4-ethylfuran-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-Amino-4-ethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-4-ethylfuran-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The furan ring and amino group may play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure with a cyano group instead of an ethyl group.
Ethyl 3-amino-4-methylfuran-2-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 3-Amino-4-ethylfuran-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 3-amino-4-ethylfuran-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-6-5-13-8(7(6)10)9(11)12-4-2/h5H,3-4,10H2,1-2H3 |
InChI Key |
OCUXHCJCJSKQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=C1N)C(=O)OCC |
Origin of Product |
United States |
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